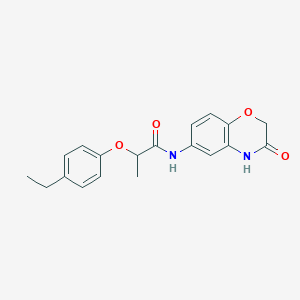

2-(4-ethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide

Description

The compound 2-(4-ethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide features a propanamide backbone substituted with a 4-ethylphenoxy group and a 3-oxo-1,4-benzoxazine moiety. The 3-oxo-1,4-benzoxazine core is a recurring motif in bioactive molecules, often linked to modulation of biological targets such as nuclear receptors or enzymes .

Properties

IUPAC Name |

2-(4-ethylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-3-13-4-7-15(8-5-13)25-12(2)19(23)20-14-6-9-17-16(10-14)21-18(22)11-24-17/h4-10,12H,3,11H2,1-2H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOBDURQTKWVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-ethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide is a synthetic compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's chemical structure is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O4 |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | 2-(4-ethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide |

| InChI Key | FLRSZHLAPOHSDS-UHFFFAOYSA-N |

The biological activity of 2-(4-ethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide is primarily attributed to its interactions with various biomolecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It can bind to certain receptors, modulating signaling pathways that affect cell proliferation and survival.

- DNA Interaction : The compound may interact with DNA, influencing gene expression and contributing to its anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazines possess significant antimicrobial properties. In vitro studies have demonstrated that 2-(4-ethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide exhibits activity against various bacterial strains. For instance, a study reported an inhibition zone against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Properties

The compound has been evaluated for its potential anticancer effects. In cellular assays, it showed cytotoxicity against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. Notably, IC50 values were reported in the micromolar range (10–20 µM), indicating promising activity.

Case Study 1: Anticancer Activity

A recent study investigated the effects of 2-(4-ethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide on MCF7 cells. The results demonstrated:

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 20 | 50 | 40 |

This data suggests a dose-dependent increase in apoptosis among treated cells.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 70 |

These findings highlight the compound's potential as a therapeutic agent against bacterial infections.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs are compared below based on substituents, molecular properties, and applications:

| Compound ID/Name | Substituents/Functional Groups | Molecular Formula | Molecular Weight | Key Applications/Targets | Evidence Source |

|---|---|---|---|---|---|

| Target Compound | 4-ethylphenoxy, propanamide, 3-oxo-1,4-benzoxazin-6-yl | Not explicitly provided | — | Inferred therapeutic/agrochemical | — |

| D487-0229 | 1,3-dioxo-isoindole, thiazolyl, 3-oxo-1,4-benzoxazin-6-yl | C25H22N4O5S | 490.54 | Screening compound (unspecified target) | |

| D487-0231 | 4-methylphenyl, thiazolyl, 3-oxo-1,4-benzoxazin-6-yl | C24H25N3O3S | 435.54 | Screening compound (unspecified target) | |

| Flumioxazin (CAS 103361–09–7) | Fluoro, propynyl, 3-oxo-1,4-benzoxazin-6-yl | C19H15FN2O4 | 354.34 | Herbicide | |

| Balcinrenone (INN) | Fluoro, methyl, 3-oxo-1,4-benzoxazine-6-carbonyl | C20H18FN3O5 | 423.38 | Therapeutic (unspecified) | |

| 861209-40-7 () | Trifluoromethylbenzyl, benzamide, 3-oxo-1,4-benzoxazin-6-yl | C24H17F3N2O4 | 454.40 | Potential ROR-gamma modulation | |

| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-1,4-benzoxazin-7-yl)acetamide (Patent Compound) | Piperidinyl, phenylmethyl, 3-oxo-1,4-benzoxazin-7-yl | Not provided | — | ROR-gamma modulator (autoimmune diseases) |

Key Observations:

- Substituent Impact: Electron-Withdrawing Groups: The trifluoromethyl group in 861209-40-7 enhances lipophilicity and metabolic stability compared to the ethylphenoxy group in the target compound . Heterocyclic Additions: Thiazole or pyrimidine rings (e.g., D487-0229, D487-0231) increase molecular weight and may influence solubility or binding kinetics . Therapeutic vs. Agrochemical Use: Flumioxazin’s propynyl and fluoro substituents confer herbicidal activity, whereas ROR-gamma modulators (e.g., Patent Compound) prioritize aryl/heteroaryl groups for receptor binding .

Pharmacological and Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in 861209-40-7 (LogP predicted: ~3.5) likely increases membrane permeability compared to the target compound’s ethylphenoxy group (LogP ~2.8–3.0) .

- Acid Dissociation (pKa) : The 3-oxo group in the benzoxazine ring (pKa ~11.9 in 861209-40-7 ) may influence ionization under physiological conditions, affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.